N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide
Description
N-((3-((4-Methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a heterocyclic compound featuring two pharmacologically significant moieties: a 1,2,4-oxadiazole ring and a 4-oxoquinazolin-3(4H)-yl group. The oxadiazole ring is substituted at position 3 with a 4-methoxyphenoxymethyl group, while the propanamide linker connects the oxadiazole to the quinazolinone core. The quinazolinone moiety is notable for its role in kinase inhibition and anticancer activity, while the 1,2,4-oxadiazole scaffold contributes to metabolic stability and hydrogen-bonding interactions .
Properties
IUPAC Name |
N-[[3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl]methyl]-3-(4-oxoquinazolin-3-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O5/c1-30-15-6-8-16(9-7-15)31-13-19-25-21(32-26-19)12-23-20(28)10-11-27-14-24-18-5-3-2-4-17(18)22(27)29/h2-9,14H,10-13H2,1H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAIAYYORJPCYLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2=NOC(=N2)CNC(=O)CCN3C=NC4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a complex organic compound that exhibits significant potential in medicinal chemistry due to its unique structural features. This compound integrates an oxadiazole ring and a quinazoline moiety, both of which are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 398.43 g/mol. The structure includes functional groups that are crucial for its biological activity:
- Oxadiazole Ring : Known for its role in various pharmacological activities.
- Quinazoline Moiety : Associated with anticancer and antimicrobial effects.
Anticancer Activity
Several studies have highlighted the anticancer potential of compounds containing oxadiazole and quinazoline structures. For instance, derivatives of oxadiazole have been shown to exhibit significant inhibitory effects against various cancer cell lines:
These findings suggest that the incorporation of the oxadiazole ring enhances the anticancer activity of the compounds.
Anti-inflammatory Activity
The oxadiazole derivatives are also noted for their anti-inflammatory properties. Research indicates that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. For example:
- Mechanism : Inhibition of cyclooxygenase (COX) enzymes.
- Effect : Reduction in inflammatory markers in vitro and in vivo models.
Study on Antitumor Activity
A study conducted by Zhang et al. synthesized a series of oxadiazole derivatives and evaluated their anticancer activity against multiple cell lines including HCT116 (colon cancer) and PC3 (prostate cancer). The most potent compound exhibited an IC50 value significantly lower than standard chemotherapeutics, indicating strong antitumor efficacy.
Molecular Docking Studies
Molecular docking studies have been performed to predict the binding affinity of this compound with various biological targets such as EGFR and Src kinases. These studies provide insights into the compound's potential mechanisms of action at the molecular level.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds share structural or functional similarities with the target molecule, enabling a comparative analysis of their physicochemical and pharmacological profiles:
N-(4-Methoxyphenyl)-3-[3-(3-Methoxyphenyl)-1,2,4-Oxadiazol-5-yl]propanamide
- Molecular Formula : C₁₉H₁₉N₃O₄
- Molecular Weight : 353.378 g/mol
- Key Features :
- Contains a 1,2,4-oxadiazole ring substituted with a 3-methoxyphenyl group at position 3.
- Propanamide chain linked to a 4-methoxyphenyl group.
- Comparison :
- The meta -methoxy substituent on the phenyl ring (vs. para in the target compound) could alter electronic properties and binding affinity .
N-(4-Ethoxyphenyl)-3-(4-Methoxyphenyl)-2-(1H-Tetrazol-5-yl)propanamide
- Molecular Formula : C₂₀H₂₁N₅O₃ (estimated)
- Key Features :
- Replaces the oxadiazole with a tetrazole ring, enhancing hydrogen-bonding capacity.
- Substituted with 4-ethoxy and 4-methoxy phenyl groups.
- Comparison :
- Tetrazole’s acidity (pKa ~4.9) may improve solubility relative to the oxadiazole (pKa ~8.5).
(Substituted-Phenyl-1,2,4-Oxadiazol-5-yl) Methyl-2-(3-Oxo-2,3-Dihydro-4H-Benzo[b][1,4]Oxazin-4-yl)Acetate
- Key Features :
- Combines 1,2,4-oxadiazole with a benzoxazine moiety.
- Comparison :
- Benzoxazine’s fused oxygen-nitrogen heterocycle may confer anti-inflammatory properties, diverging from the quinazolinone’s kinase inhibition role.
- Ester linkage (vs. propanamide) alters metabolic stability and bioavailability .
N-{3-Methoxy-4-[(3-Methyl-1,2,4-Oxadiazol-5-yl)Methoxy]Benzyl}-3-(4-Morpholinyl)-1-Propanamine
- Key Features :
- Includes a morpholinyl group and methyl-substituted oxadiazole .
- Comparison :
- Morpholine enhances solubility via its polar oxygen atom.
- Methyl group on oxadiazole reduces steric hindrance compared to the target’s 4-methoxyphenoxymethyl substituent .
Structural and Functional Implications
Core Heterocycles
- 1,2,4-Oxadiazole : Common in all compounds; contributes to rigidity and metabolic resistance.
- Quinazolinone vs. Tetrazole/Benzoxazine: The target’s quinazolinone is a kinase-inhibitor pharmacophore, while tetrazole (acidic) and benzoxazine (anti-inflammatory) suggest divergent targets .
Substituent Effects
- Methoxy Groups :
- Phenoxy vs. Phenyl: The target’s phenoxy group increases oxygen-mediated hydrogen bonding compared to phenyl .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Key Functional Groups |
|---|---|---|---|
| Target Compound | ~437.43 | ~2.5 | Oxadiazole, Quinazolinone |
| N-(4-Methoxyphenyl)-... [2] | 353.38 | ~3.0 | Oxadiazole, Methoxyphenyl |
| N-(4-Ethoxyphenyl)-... [5] | ~379.42 | ~2.8 | Tetrazole, Ethoxyphenyl |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
